
Naringenin 7-O-beta-D-glucuronide
Übersicht
Beschreibung
Naringenin 7-O-beta-D-glucuronide (NG) is a flavonoid glucuronide conjugate formed by the enzymatic addition of glucuronic acid to the hydroxyl group at the C7 position of naringenin, a flavanone abundant in citrus fruits and tomatoes . This modification enhances water solubility, facilitating systemic circulation and renal excretion, and represents a critical phase II metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs) . Structurally, NG has the molecular formula C21H20O11 and belongs to the flavonoid-7-O-glucuronide subclass, characterized by a glucuronic acid moiety linked to the flavonoid backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naringenin 7-O-beta-D-glucuronide can be synthesized through the glucuronidation of naringenin. This process primarily involves the enzyme UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The reaction typically occurs in the presence of UDP-glucuronic acid as the glucuronide donor.
Industrial Production Methods
Industrial production of this compound involves the extraction of naringenin from natural sources like citrus fruits, followed by enzymatic glucuronidation. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Hydrolysis and Recirculation
Naringenin 7-O-β-D-glucuronide undergoes hydrolysis via β-glucuronidase , releasing free naringenin for systemic recirculation:
- Tissue-specific hydrolysis : High β-glucuronidase activity in the liver, kidney, and brain facilitates localized regeneration of bioactive naringenin .
- Colonic metabolism : Gut microbiota hydrolyzes residual glucuronides into 3-(4-hydroxyphenyl)propionic acid , which is absorbed and further metabolized .
Efflux Transport and Excretion
Efflux transporters regulate the excretion of naringenin glucuronides:
- MRP2 and BCRP : Multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) mediate biliary and intestinal excretion .
- Inhibitor studies : Co-administration of MK-571 (MRP2 inhibitor) and dipyridamole (BCRP inhibitor) reduces glucuronide excretion by 40–60% .
Table 2: Excretion Pathways of Naringenin 7-O-β-D-Glucuronide
Route | Excreted Metabolite (%) | Key Transporters Involved |
---|---|---|
Biliary | 55 ± 8 | MRP2, BCRP |
Intestinal | 30 ± 5 | MRP2 |
Urinary | 15 ± 3 | Organic anion transporters |
Data from perfusion models and inhibitor assays . |
Molecular Interactions and Stability
- Binding affinity : Molecular docking studies reveal naringenin-7-O-glucuronide binds tightly to collapsin response mediator protein-2 (CRMP-2) with a binding energy of −8.86 kcal/mol, stabilizing phosphorylation sites (Thr509, Ser522) .
- Structural stability : The glucuronyl group enhances solubility and reduces membrane permeability but improves interaction with hydrophobic protein domains .
Biological Activity Comparisons
Table 3: Comparative Bioactivity of Naringenin and Its Glucuronide
Key Research Findings
- UGT Polymorphisms : Genetic variations in UGT1A1 influence glucuronidation efficiency, affecting plasma concentrations of naringenin glucuronides .
- Tissue-Specific Metabolism : Free naringenin regenerated in the brain exhibits neuroprotective effects against amyloid-β toxicity .
- Drug Interactions : Co-administration with UGT inhibitors (e.g., diclofenac) increases systemic exposure to naringenin .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Naringenin 7-O-beta-D-glucuronide is utilized as a reference standard in analytical chemistry for studying flavonoid metabolism. Its unique structure allows researchers to investigate various metabolic pathways and interactions involving flavonoids.
Biological Research
The compound plays a crucial role in understanding plant defense mechanisms and human health implications. It has been shown to exhibit anti-inflammatory , antioxidant , and anticancer properties.
- Anticancer Activity : Numerous studies have highlighted the anticancer potential of naringenin and its metabolites. For example, naringenin has been reported to induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancers .
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation associated with neurodegenerative diseases like Alzheimer's and Parkinson's .
Medical Applications
This compound's therapeutic properties make it a candidate for developing novel medications:
- Anti-Diabetic Effects : The compound has demonstrated potential in enhancing insulin sensitivity and regulating blood sugar levels .
- Hepatoprotective Action : Studies suggest that it may protect liver cells from damage caused by toxins or diseases .
Industrial Applications
In the nutraceutical industry, this compound is incorporated into functional foods due to its health benefits. Its enhanced bioavailability makes it suitable for dietary supplements aimed at improving overall health.
Case Studies
Wirkmechanismus
The mechanism of action of naringenin 7-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It mediates ATP-dependent transport of glutathione and other conjugates, influencing cellular oxidative stress responses . Additionally, it modulates signaling pathways related to inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Metabolic Pathways and Bioavailability
- NG vs. Naringenin : NG exhibits similar antiproliferative effects on Caco-2 cells as naringenin but with altered pharmacokinetics due to glucuronidation. Co-administration of both compounds shows additive growth inhibition, suggesting synergistic mechanisms .
- NG vs. N4'G : Glucuronidation at C7 (NG) vs. C4' (N4'G) influences solubility and tissue distribution. NG is a major metabolite in intestinal cells, while N4'G is more prevalent in systemic circulation .
- NG vs. AG/LG : While AG and LG share the C7-glucuronide position, their aglycones (apigenin, luteolin) have distinct hydroxylation patterns, leading to differences in antioxidant capacity and receptor binding .
Antiproliferative Effects
- NG increases the proportion of Caco-2 cells in the G0/G1 phase, comparable to naringenin, lycopene, and β-carotene .
- Unlike quercetin glucuronides (e.g., QG), which show minimal cellular uptake, NG is actively transported and metabolized in target tissues .
Enzyme Inhibition
- NG and its structural analog, 4′-methylamentoflavone, inhibit pancreatic lipase by forming hydrogen bonds with catalytic residues (Ser152, His263) .
- In contrast, hesperetin-3′-O-glucuronide (HPT3'G) lacks the vasodilatory activity of HPT7G, highlighting the importance of glucuronide position .
Anti-inflammatory Activity
- NG’s aglycone, naringenin, reduces IL-6 and IL-8 expression in inflamed cells , but NG’s direct anti-inflammatory role remains less studied compared to HPT7G, which suppresses endothelial inflammation .
Research Implications and Gaps
- Mechanistic Insights : The additive effect of NG and naringenin on cell cycle arrest warrants further exploration of combined therapeutic strategies .
- Comparative Pharmacokinetics : Position-specific glucuronidation (C7 vs. C4') impacts bioavailability, necessitating head-to-head comparisons of NG and N4'G .
Biologische Aktivität
Naringenin 7-O-beta-D-glucuronide (N7G) is a flavonoid glucuronide derived from naringenin, a compound found in citrus fruits. This article explores the biological activities of N7G, including its metabolic pathways, neuroprotective effects, anticancer properties, and interactions with various biological systems.
Metabolic Pathways
Naringenin undergoes extensive metabolism in the liver, primarily through glucuronidation. Studies have shown that N7G is formed via the action of UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to naringenin. This process significantly alters the compound's pharmacokinetic properties, enhancing its solubility and facilitating its excretion.
Table 1: Metabolic Stability of Naringenin and Its Glucuronides
Compound | Half-Life in Human Liver Microsomes | Metabolic Pathway |
---|---|---|
Naringenin | >30 min | Oxidative metabolism and glucuronidation |
This compound | Not specified | Glucuronidation |
The half-life of naringenin in human liver microsomes indicates that it is metabolically stable compared to other species, suggesting significant interspecies variability in metabolism .
Neuroprotective Effects
Naringenin and its glucuronide form exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that N7G binds more effectively to target proteins involved in neuroprotection than naringenin itself.
In vitro studies using PC12 cells demonstrated that N7G mitigates apoptosis and neurotoxicity induced by amyloid-beta (Aβ), a hallmark of AD. The mechanisms include:
- Inhibition of Caspase-3 : Reducing apoptosis through caspase pathway modulation.
- Activation of PI3K/AKT Pathway : Enhancing cell survival signaling.
- Modulation of GSK-3β : Influencing tau phosphorylation and aggregation.
Additionally, in vivo studies have shown that oral administration of naringenin improves memory deficits in Aβ-induced mouse models .
Table 2: Neuroprotective Mechanisms of this compound
Mechanism | Effect | Reference |
---|---|---|
Caspase-3 Inhibition | Reduces apoptosis | |
PI3K/AKT Activation | Enhances cell survival | |
GSK-3β Modulation | Influences tau pathology |
Anticancer Activity
Naringenin and its derivatives have been studied for their potential anticancer effects. Specifically, N7G has shown promise against various cancer types, including breast and colon cancers. The anticancer mechanisms include:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Reducing the growth rate of tumor cells.
- Modulation of Signaling Pathways : Affecting pathways such as NF-kB and MAPK.
Recent studies indicate that the glucuronidation enhances the bioactivity of naringenin against cancer cells by improving its binding affinity to target proteins involved in tumor progression .
Table 3: Anticancer Effects of this compound
Cancer Type | Mechanism | Result |
---|---|---|
Breast Cancer | Apoptosis Induction | Significant reduction in tumor size |
Colon Cancer | Cell Proliferation Inhibition | Decreased cell viability |
Interaction with Biological Systems
This compound interacts with various biological systems, including serum albumin and cytochrome P450 enzymes. These interactions can influence drug metabolism and efficacy:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing naringenin 7-O-β-D-glucuronide, and how can anomer purity be ensured?
- Methodological Answer : Selective deacetylation and glycosidation-anomerisation reactions using SnCl₄ as a promoter are effective for synthesizing flavonoid glucuronides. For example, daidzein-7-yl β-D-glucopyranosiduronic acid was synthesized via selective 7-deacetylation of 4',7-di-O-acetyldaidzein, followed by glucuronidation . Anomer purity can be verified using HPLC and NMR spectroscopy, with β-anomers typically showing distinct coupling constants (e.g., J = 7–8 Hz for β-glycosidic bonds in ¹H NMR) .
Q. How can the structural integrity of naringenin 7-O-β-D-glucuronide be confirmed in plant extracts?
- Methodological Answer : Combine chromatographic separation (e.g., reverse-phase HPLC with UV detection at λ = 280 nm for flavonoids) and tandem mass spectrometry (LC-MS/MS). Compare retention times and fragmentation patterns (e.g., m/z 477 [M-H]⁻ → m/z 301 for deglucuronidated naringenin) with synthetic standards . Nuclear Overhauser Effect (NOE) NMR experiments can confirm the 7-O-glucuronide linkage by detecting spatial proximity between the flavanone H-6 and glucuronide protons .
Q. What in vitro models are suitable for assessing the stability of naringenin 7-O-β-D-glucuronide under physiological conditions?
- Methodological Answer : Simulate gastrointestinal and hepatic metabolism using:
- Gastric fluid (pH 2) : Incubate at 37°C for 2 hr to test acid stability.
- Intestinal homogenates : Monitor deglucuronidation by β-glucuronidase activity .
- Human liver microsomes : Assess phase II re-conjugation or further metabolism . Quantify residual glucuronide via LC-MS/MS .
Advanced Research Questions
Q. How do contradictory findings on the bioactivity of naringenin 7-O-β-D-glucuronide arise in different cell models?
- Methodological Answer : Discrepancies may stem from cell-specific uptake mechanisms. For example, quercetin 7-O-β-D-glucuronide shows no uptake in fibroblasts due to lack of membrane transporters but is hydrolyzed extracellularly in endothelial cells by surface β-glucuronidase . To resolve contradictions:
- Compare cellular β-glucuronidase expression (e.g., via qPCR or activity assays).
- Use inhibitors like D-saccharic acid 1,4-lactone to block extracellular hydrolysis .
- Test activity in β-glucuronidase-deficient cell lines .
Q. What experimental designs can differentiate between direct and indirect (metabolite-mediated) effects of naringenin 7-O-β-D-glucuronide in vivo?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma/tissue levels of the glucuronide and its aglycone (naringenin) post-administration .
- β-Glucuronidase knockout models : Compare bioactivity in wild-type vs. enzyme-deficient animals to assess hydrolysis-dependent effects .
- Isotope tracing : Use ¹³C-labeled naringenin 7-O-β-D-glucuronide to track metabolic fate and incorporation into cellular pathways .
Q. How can researchers address low bioavailability of naringenin 7-O-β-D-glucuronide in neuroprotection studies?
- Methodological Answer :
- Nanocarrier systems : Encapsulate the glucuronide in lipid-based nanoparticles (e.g., liposomes) to enhance blood-brain barrier penetration .
- Prodrug strategies : Synthesize methyl or ethyl esters (e.g., naringenin 7-O-β-D-glucuronide methyl ester) to increase lipophilicity, followed by intracellular esterase-mediated activation .
- Co-administration with absorption enhancers : Use piperine to inhibit efflux transporters (e.g., P-glycoprotein) .
Q. Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of naringenin 7-O-β-D-glucuronide in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., control, low-dose, high-dose) .
- Omics integration : Combine transcriptomic data (RNA-seq) with metabolic flux analysis to identify pathway-level responses .
Q. How can researchers validate the specificity of naringenin 7-O-β-D-glucuronide interactions in molecular docking studies?
- Methodological Answer :
- Negative controls : Dock structurally similar but inactive compounds (e.g., hesperetin glucuronides) to confirm binding specificity .
- Mutagenesis assays : Introduce point mutations in predicted binding residues (e.g., Arg38 in β-glucuronidase) and measure activity loss .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time to cross-validate docking scores .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCRTIDKZGEVEN-CGXGPNJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573866 | |
Record name | Naringenin-7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158196-34-0 | |
Record name | Naringenin-7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.